molecular formula C10H13N5O2S B4655919 4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B4655919
M. Wt: 267.31 g/mol
InChI Key: YHDZVYYPARUXOF-UHFFFAOYSA-N
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Description

4-Amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound characterized by its unique structure, which includes a thienylmethyl group, an aminoethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thienylmethylamine. This intermediate is then reacted with appropriate reagents to introduce the aminoethyl group and the oxadiazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reagents. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques may be employed to enhance efficiency and control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of amino derivatives.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • 4-Amino-N-(2-thienylmethyl)benzamide: Similar structure but lacks the oxadiazole ring.

  • 2-Thienylmethylamine: A simpler compound without the oxadiazole ring and aminoethyl group.

This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Further research is needed to fully understand its properties and applications.

Properties

IUPAC Name

4-amino-N-[2-(thiophen-2-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c11-9-8(14-17-15-9)10(16)13-4-3-12-6-7-2-1-5-18-7/h1-2,5,12H,3-4,6H2,(H2,11,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDZVYYPARUXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCNC(=O)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
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4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 3
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4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 4
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4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 5
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4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Reactant of Route 6
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4-amino-N-{2-[(2-thienylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

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